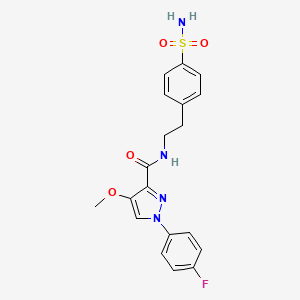

![molecular formula C13H8Cl2N2O2S B2667342 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339008-55-8](/img/structure/B2667342.png)

3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The yield of the synthesis process can be as high as 88%, and the product can be crystallized from ethyl acetate–methanol (1:1) .Molecular Structure Analysis

The molecular structure of 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one includes a thieno[3,2-d]pyrimidin-4-one core, which is a common structural motif in many bioactive compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Applications De Recherche Scientifique

Green Synthesis Approach

Thieno[2,3-d]pyrimidin-4(3H)-ones, such as 3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one, can be synthesized via a greener, more efficient approach. This method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This approach is characterized by reduced catalyst loading and easier purification, making it a more sustainable method for synthesizing this class of compounds (Shi et al., 2018).

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities. Some studies have focused on their antimicrobial and anti-inflammatory properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown notable activity against fungi and bacteria, as well as anti-inflammatory properties (Tolba et al., 2018). Additionally, other derivatives have exhibited gastric antisecretory activity, indicating potential for gastrointestinal applications (Sugiyama et al., 1989).

Antifolate Inhibitors and Antitumor Properties

Certain 6-substituted thieno[2,3-d]pyrimidine derivatives are being researched as selective antifolate inhibitors, showing potential as antitumor agents. These compounds have been found to inhibit the growth of human tumor cells that express folate receptors, displaying a unique mechanism of action that differentiates them from other antifolates (Deng et al., 2009).

Antioxidant Properties

Some thieno[2,3-d]pyrimidine derivatives demonstrate significant antioxidant activities. For example, certain derivatives with electron-donating substituents have shown substantial radical scavenging abilities, indicating potential for use in antioxidant therapies (Kotaiah et al., 2012).

Aldose Reductase Inhibitors

Several 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety have been synthesized and tested as aldose reductase inhibitors. These compounds have demonstrated potent inhibitory activity, suggesting potential for therapeutic use in conditions related to aldose reductase activity (Ogawva et al., 1993).

Nonlinear Optical Properties

The pyrimidine ring, found in compounds like this compound, is significant in nonlinear optics (NLO) fields. Studies on thiopyrimidine derivatives have shown promising applications in medicine and NLO, indicating their potential in optoelectronic high-tech applications (Hussain et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-9-2-1-3-10(15)8(9)6-19-17-7-16-11-4-5-20-12(11)13(17)18/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRWHCQGVYQRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON2C=NC3=C(C2=O)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![3,5-Dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2667278.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)